N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chlorodifluoromethoxy group is introduced through a halogenation reaction, typically using chlorodifluoromethane and a suitable base . The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[5-(CHLOROFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE
- **N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-ETHYLBENZENE-1-SULFONAMIDE
Uniqueness
N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2-METHOXY-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts specific chemical properties such as increased lipophilicity and stability . This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C20H21ClF2N2O4S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H21ClF2N2O4S/c1-12-4-7-19(18(10-12)28-3)30(26,27)24-9-8-15-13(2)25-17-6-5-14(11-16(15)17)29-20(21,22)23/h4-7,10-11,24-25H,8-9H2,1-3H3 |
InChI Key |
JSDJDAODLQTRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)OC |
Origin of Product |
United States |
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